molecular formula C8H14N2 B178258 1-Pentyl-1H-imidazole CAS No. 19768-54-8

1-Pentyl-1H-imidazole

Cat. No. B178258
CAS RN: 19768-54-8
M. Wt: 138.21 g/mol
InChI Key: UPYVYJSWGZMBOU-UHFFFAOYSA-N
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Description

1-Pentyl-1H-imidazole is a colorless liquid with a special nitrogen heterocyclic structure . It has a low melting point and boiling point, and is easily soluble in organic solvents . The molecular formula of 1-Pentyl-1H-imidazole is C8H14N2 .


Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . A recent review highlights the advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular weight of 1-Pentyl-1H-imidazole is 138.2102 . The IUPAC Standard InChI is InChI=1S/C8H14N2/c1-2-3-4-6-10-7-5-9-8-10/h5,7-8H,2-4,6H2,1H3 .


Physical And Chemical Properties Analysis

1-Pentyl-1H-imidazole is a colorless liquid with a special nitrogen heterocyclic structure . It has a low melting point and boiling point, and is easily soluble in organic solvents . It has a neutral nature and decomposes slowly in water .

Scientific Research Applications

  • Medicine and Pharmacology

    • Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They have been used in the development of drugs with anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral properties, and enzyme inhibitors .
    • They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
    • Some commercially available drugs containing the imidazole ring include clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Synthetic Chemistry

    • Imidazoles are used in the synthesis of biologically active molecules .
    • There are several approaches for the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .
  • Industry

    • Imidazoles have found applications in industry as ionic liquids and N-heterocyclic carbenes .
    • They have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis .
  • Pharmaceuticals and Agrochemicals

    • Imidazoles are used in the development of pharmaceuticals and agrochemicals .
    • There are several commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Dyes for Solar Cells and Other Optical Applications

    • Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications .
  • Functional Materials and Catalysis

    • Imidazoles are used in the development of functional materials and catalysis .
  • Biological Activities

    • Imidazole derivatives show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Synthesis of Functional Molecules

    • Imidazoles are key components in the synthesis of functional molecules that are used in a variety of everyday applications .
  • Regiocontrolled Synthesis

    • The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the wide range of applications to which this important heterocycle is being deployed .
  • Surface-Enhanced Raman Scattering (SERS)

    • Imidazole derivatives have been used in Surface-Enhanced Raman Scattering (SERS) studies. For example, the lab-synthesized drug tinidazole, which contains an imidazole ring, has been found to cause different biochemical changes in the SERS spectrum of treated bacteria .

Safety And Hazards

1-Pentyl-1H-imidazole may form combustible dust concentrations in air. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and may damage the unborn child .

Future Directions

Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

1-pentylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-2-3-4-6-10-7-5-9-8-10/h5,7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYVYJSWGZMBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902682
Record name NoName_3227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentyl-1H-imidazole

CAS RN

19768-54-8
Record name 1-Pentyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

n-Pentylbromide (30 ml; 0.24 mole) was added dropwise to a stirred solution of imidazole (13.6 g; 0.2 mole) in a mixture of methanol (30 ml) and sodium hydroxide solution (30 ml, 10M) maintained at 20° C. When the addition was complete the reaction mixture was stirred and refluxed for 24 hours. The solvent was evaporated, the residue extracted with chloroform (2×50 ml) and the solid remaining removed by filtration. The chloroform solution (filtrate) was dried over magnesium sulphate and concentrated to give a yellow oil which on purification gave 1-n-pentylimidazole as a colourless oil, b.p. 66°-68° C./0.15 mmHg.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
A Titi, SM Almutairi, AF Alrefaei, S Manoharadas… - Journal of Molecular …, 2020 - Elsevier
… The alkyl halides (1.1 eq) were added to a solution of 1-pentyl-1H-imidazole (1 eq) in toluene. The solution was then treated with irradiation for 20 min in a closed vessel at 80 C using a …
Number of citations: 21 www.sciencedirect.com
M Beesu, G Caruso, ACD Salyer… - Journal of medicinal …, 2016 - ACS Publications
Activation of human toll-like receptor-8 (TLR8), expressed in myeloid dendritic cells, monocytes, and monocyte-derived dendritic cells, evokes a distinct cytokine profile which favors the …
Number of citations: 38 pubs.acs.org
L Zhang, Y Ge, QM Wang, CH Zhou - Bioorganic Chemistry, 2019 - Elsevier
A series of imidazole flavonoids as new type of protein tyrosine phosphatase inhibitors were synthesized and characterized. Most of them gave potent protein phosphatase 1B (PTP1B) …
Number of citations: 6 www.sciencedirect.com
R Wang, C Chen, X Zhang, C Zhang… - Journal of medicinal …, 2015 - ACS Publications
Forty-three 1,5-diheteroaryl-1,4-pentadien-3-ones were designed as potential curcumin mimics, structurally featuring a central five-carbon dienone linker and two identical nitrogen-…
Number of citations: 55 pubs.acs.org
CN Mensah, GB Ampomah, JO Mensah, EN Gasu… - Heliyon, 2022 - cell.com
Antimicrobial resistance is a threat to global public health. Microbial resistance is mediated by biofilm formation and virulence behavior during infection. Quorum sensing (QS), a cell-to-…
Number of citations: 4 www.cell.com
FEL Hajjaji, R Salim, E Ech-chihbi, A Titi… - Journal of the Taiwan …, 2021 - Elsevier
… The alkyl halides: (2-bromoethyl) benzene, (3-bromopropyl) benzene and / or (4-bromobutyl) benzene were added to a solution of 1-pentyl-1H-imidazole (1 eq) in toluene. The solution …
Number of citations: 35 www.sciencedirect.com
EA Griffiths - 2015 - jewlscholar.mtsu.edu
… NMR (500 MHz, acetone-d6) spectrum of 2,4,5-triiodo-1-pentyl-1Himidazole … IR spectrum of 2,4,5-triiodo-1-pentyl-1H-imidazole … LC-MS spectrum of 2,4,5-triiodo-1-pentyl-1H-imidazole …
Number of citations: 2 jewlscholar.mtsu.edu
AR AL JOHANI, SM ALMUTAIRI… - Asian Journal of …, 2020 - researchgate.net
… The IL containing 1-pently-3-(3-phenoxypropyl) moiety (5) was chosen for explaining spectral data to verify the quaternization reaction of 1-pentyl-1H-imidazole with (3-bromopropoxy)…
Number of citations: 2 www.researchgate.net
RY Han, Y Ge, L Zhang, QM Wang - Medicinal Chemistry, 2020 - ingentaconnect.com
Background: Protein tyrosine phosphatases 1B are considered to be a desirable validated target for therapeutic development of type II diabetes and obesity. Methods: A new series of …
Number of citations: 2 www.ingentaconnect.com
M Yang, C Li, Y Li, C Cheng, M Shi, L Yin… - Journal of Enzyme …, 2022 - Taylor & Francis
The molecular chaperone HSP90 plays an essential role in cancer occurrence and development. Therefore, it is an important target for the development of anticancer drugs. 1,3-…
Number of citations: 1 www.tandfonline.com

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